molecular formula C19H19F2N7O B1674117 L-838417 CAS No. 286456-42-6

L-838417

Katalognummer: B1674117
CAS-Nummer: 286456-42-6
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: BQDUNOMMYOKHEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von L-838,417 und ähnlichen Verbindungen wurde 2005 im Journal of Medicinal Chemistry beschrieben . Der Syntheseweg beinhaltet die Bildung des Triazolopyridazin-Kerns, gefolgt von der Einführung der Difluorphenyl- und tert-Butylgruppen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen. Industrielle Produktionsverfahren würden wahrscheinlich die Skalierung dieser Reaktionen unter kontrollierten Bedingungen umfassen, um die Reinheit und den Ertrag der Verbindung zu gewährleisten.

Analyse Chemischer Reaktionen

L-838,417 durchläuft verschiedene chemische Reaktionen, darunter Substitutions- und Reduktionsreaktionen. Übliche Reagenzien, die bei diesen Reaktionen verwendet werden, sind organische Lösungsmittel, Reduktionsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

L-838,417 is an anxiolytic drug used in scientific research that produces effects similar to benzodiazepines . However, it is structurally distinct and classified as a nonbenzodiazepine anxiolytic . Merck, Sharp, and Dohme developed L-838,417 .

L-838,417 is a subtype-selective GABA<sub>A</sub> positive allosteric modulator, working as a partial agonist at α<sub>2</sub>, α<sub>3</sub>, and α<sub>5</sub> subtypes while acting as a negative allosteric modulator at the α<sub>1</sub> subtype, with little affinity for α<sub>4</sub> or α<sub>6</sub> subtypes . The selective anxiolytic effects are mainly mediated by α<sub>2</sub> and α<sub>3</sub> subtypes, but with few sedative or amnestic effects, as these effects are mediated by α<sub>1</sub> . Some sedation is expected because of activity at the α<sub>5</sub> subtype, which can also cause sedation; however, animal studies have not shown sedative effects even at high doses, suggesting that L-838,417 primarily acts at α<sub>2</sub> and α<sub>3</sub> subtypes with the α<sub>5</sub> subtype of lesser importance .

L-838,417 substitutes for the anxiolytic benzodiazepine chlordiazepoxide in animals, but not for the hypnotic imidazopyridine drug zolpidem, which might be predicted from its binding profile . The synthesis of L-838,417 and similar compounds was described in 2005 in the Journal of Medicinal Chemistry .

Scientific Research Applications

  • Anxiolytic Effects: L-838,417 has demonstrated anxiolytic effects in adult rodents . Studies have explored its ability to reverse anxiety-like behavior induced by unfamiliar environments or repeated restraint stress in adolescent and adult rats .
    • In an unfamiliar test context, L-838,417 produced anxiolytic effects in adult rats at 1.0 mg/kg, indicated by a transformation of social avoidance into preference and an increase in social investigation . A dose of 2.0 mg/kg eliminated social avoidance in adolescents but had no anxiolytic effects on social investigation . Testing in familiar circumstances after repeated restraint stress eliminated age differences in sensitivity to L-838,417, with 0.5 mg/kg reversing the anxiogenic effects of prior stress regardless of age, but doses ≥ 1 mg/kg decreased social investigation, possibly due to locomotor-impairing effects .
  • GABA<sub>A</sub> Receptor Subtype Selectivity: L-838,417 binds with equal affinity to α<sub>1</sub>GABA<sub>A</sub>, α<sub>2</sub>GABA<sub>A</sub>, α<sub>3</sub>GABA<sub>A</sub>, or α<sub>5</sub>GABA<sub>A</sub> receptor subtypes, but not to those GABA<sub>A</sub> receptors containing α<sub>4</sub> or α<sub>6</sub> subunits . Electrophysiological studies with cloned GABA<sub>A</sub> receptors have demonstrated that L-838,417 is essentially an antagonist (i.e., has limited demonstrable intrinsic efficacy) at α<sub>1</sub>GABA<sub>A</sub> receptors but is a partial agonist with equal efficacy at the α<sub>2</sub>GABA<sub>A</sub>, α<sub>3</sub>GABA<sub>A</sub>, and α<sub>5</sub>GABA<sub>A</sub> receptor subtypes .
  • Discriminative Stimulus Effects: L-838,417 has been evaluated for its discriminative stimulus effects to determine the extent to which the α<sub>2</sub>, α<sub>3</sub>, and α<sub>5</sub> subunit-containing GABA<sub>A</sub> receptor subtypes contribute to the discriminative stimulus effects of BZ-type drugs .
  • Analgesia: In neuropathic pain animal models, stabilizing Potassium Chloride Cotransporter 2 (KCC2) at neuronal membranes potentiated L-838,417-induced analgesia in rats and rescued its analgesic potential at high doses, revealing a strategy for analgesia in pathological pain through combined targeting of GABA<sub>A</sub> receptor subtypes (i.e., α<sub>2</sub>, α<sub>3</sub>) and restoring Cl<sup></sup> homeostasis .
  • Comparison with Benzodiazepines: L-838,417 has been used to compare its effects with those of benzodiazepines and other compounds, such as zolpidem, on anxiety-like behaviors .
  • Limitations: Unfavorable pharmacokinetic properties have hindered the further development of L-838,417 .
    Pharmacological Profile:
    L-838,417 displays a pharmacological profile as a non-sedating anxiolytic in mice and primates .

Biologische Aktivität

L-838417 is a selective partial agonist of the GABAA receptor, particularly targeting the α2, α3, and α5 subunits. Its unique pharmacological profile has garnered attention for its potential anxiolytic effects without the motor impairment commonly associated with traditional benzodiazepines. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound exhibits functional selectivity for specific GABAA receptor subtypes. It binds with high affinity to the α2, α3, and α5 subunits while acting as an antagonist at the α1 subunit. This selective binding profile is crucial because it allows this compound to exert anxiolytic effects while minimizing side effects such as sedation and motor impairment, which are often mediated by α1-containing receptors .

Case Studies and Experimental Findings

  • Adult Rodent Studies :
    • In a study involving Sprague-Dawley rats, this compound was shown to reverse anxiety-like behaviors induced by stress and unfamiliar environments. Doses of 1.0 mg/kg were effective in adults, transforming social avoidance into preference, while adolescents required higher doses (2.0 mg/kg) for similar effects .
    • The anxiolytic effects were assessed using a modified social interaction test, where increased social investigation indicated reduced anxiety levels.
  • Non-Human Primate Studies :
    • Squirrel monkeys trained to discriminate this compound from saline demonstrated that this compound could elicit similar behavioral responses to traditional benzodiazepines without significant motor impairment. The study highlighted that this compound's discriminative stimulus effects were consistent with its partial agonist activity at α2 and α3 receptors .
  • Clinical Implications :
    • The anxiolytic properties of this compound suggest its potential application in treating anxiety disorders. Unlike conventional benzodiazepines, which can lead to dependency and tolerance, this compound's selective action may provide a safer therapeutic alternative .

Pharmacological Profile

The following table summarizes key pharmacological characteristics of this compound:

Property Value
Receptor Affinity (Ki values) α1: 0.79 nM, α2: 0.63 nM, α3: 0.50 nM, α5: 0.75 nM
Agonist/Antagonist Activity Partial agonist at α2, α3, α5; Antagonist at α1
Anxiolytic Doses (mg/kg) Adults: 1.0; Adolescents: 2.0
Motor Impairment Minimal at therapeutic doses

Behavioral Effects

This compound's behavioral effects have been studied extensively in both rodent models and non-human primates:

  • Rodent Models : Demonstrated anxiolytic effects without significant locomotor impairment at effective doses.
  • Non-Human Primates : Elicited responses akin to traditional benzodiazepines but with a distinct lack of sedation .

Eigenschaften

IUPAC Name

7-tert-butyl-3-(2,5-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N7O/c1-19(2,3)13-8-15-24-25-17(12-7-11(20)5-6-14(12)21)28(15)26-18(13)29-9-16-22-10-23-27(16)4/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDUNOMMYOKHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=NN=C(N2N=C1OCC3=NC=NN3C)C4=C(C=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432710
Record name L 838417
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286456-42-6
Record name 3-(2,5-Difluorophenyl)-7-(1,1-dimethylethyl)-6-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-1,2,4-triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286456-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-838417
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286456426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L 838417
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-838417
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CZO0970G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of (2-methyl-2H-1,2,4-triazol-3-yl)methanol (0.069 g, 0.4 mmol) and 6-chloro-3-(2,5-difluorophenyl)-7-(1,1-dimethylethyl)-1,2,4-triazolo[4,3-b]pyridazine (0.10 g, 0.31 mmol) in DMF (10 ml) was added sodium hydride (0.015 g of a 60% dispersion in oil, 1.2 mol eq.) and the reaction mixture was stirred at room temperature for 40 minutes. After this time the reaction mixture was diluted with water (80 ml) and the solid that precipitated was collected by filtration and washed several times with water in the sinter funnel. The solid was recrystallised from ethyl acetate/hexane to give pure title compound (0.088 g, 65%). Data for the title compound: 1H NMR (360 MHz, CDCl3) δ1.41 (9H, s), 3.89 (3H, s), 5.54 (2H, s), 7.23-7.26 (2H, m), 7.64 (1H, m), 7.91 (1H, s), 8.00 (1H, s); MS (ES+) m/e 400 [MH]+. Anal. Found C, 57.36; H, 4.61; N, 24.60%. C19H19F2N7O requires C, 57.14; H, 4.79; N, 24.55%.
Quantity
0.069 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-838417
Reactant of Route 2
Reactant of Route 2
L-838417
Reactant of Route 3
Reactant of Route 3
L-838417
Reactant of Route 4
Reactant of Route 4
L-838417
Reactant of Route 5
Reactant of Route 5
L-838417
Reactant of Route 6
Reactant of Route 6
L-838417
Customer
Q & A

Q1: What is the primary molecular target of L-838,417?

A1: L-838,417 exhibits selectivity for specific subtypes of the GABAA receptor, a ligand-gated ion channel responsible for mediating the inhibitory effects of γ-aminobutyric acid (GABA) in the central nervous system. [, , , ]

Q2: Which GABAA receptor subtypes are preferentially targeted by L-838,417?

A2: L-838,417 displays functional selectivity for GABAA receptors containing α2, α3, and α5 subunits. It exhibits partial agonist activity at these subtypes while acting as an antagonist at α1-containing GABAA receptors. [, , , , , ]

Q3: How does the binding of L-838,417 to GABAA receptors influence neuronal activity?

A3: As a positive allosteric modulator, L-838,417 potentiates the effects of GABA at its target GABAA receptor subtypes. This leads to enhanced chloride ion influx into neurons, hyperpolarization of the neuronal membrane, and ultimately, a reduction in neuronal excitability. [, , , , ]

Q4: What are the downstream consequences of modulating specific GABAA receptor subtypes?

A4: α1-containing GABAA receptors are primarily associated with sedation, while α2- and/or α3-containing receptors are implicated in mediating anxiolytic effects. The selectivity profile of L-838,417 for α2/α3 over α1 suggests a potential for anxiolysis with reduced sedation. [, , , , , ]

Q5: What is the significance of L-838,417’s selectivity profile in the context of anxiety disorders?

A5: Conventional benzodiazepines, while effective anxiolytics, often induce sedation and carry risks of dependence and abuse. L-838,417’s selective modulation of α2/α3-containing GABAA receptors suggests a potential for achieving anxiolysis with a reduced side effect profile, including reduced sedation and dependence liability. [, , , , , , , ]

Q6: What preclinical models have been used to investigate the anxiolytic potential of L-838,417?

A6: Studies have employed various rodent models to assess L-838,417’s efficacy in anxiety-like behaviors. These include the elevated plus maze, light-dark box, and the conditioned emotional response paradigm. [, , , , ]

Q7: Has L-838,417 shown efficacy in other preclinical models beyond anxiety?

A8: L-838,417 has demonstrated efficacy in preclinical models of pain, including inflammatory and neuropathic pain. It also shows potential in models of respiratory disturbances, such as those observed in Rett syndrome. [, , , , , ]

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of L-838,417?

A9: Studies in rodents have shown that L-838,417 is well-absorbed after intraperitoneal administration, but its oral bioavailability varies significantly between rats and mice. It exhibits moderate clearance in rats but is cleared at a much higher rate in mice. [, ]

Q9: How does the pharmacokinetic profile of L-838,417 influence its potential for clinical development?

A10: The interspecies variability in oral bioavailability observed with L-838,417 highlights the importance of optimizing its pharmacokinetic properties for potential clinical translation. Further investigation into its metabolic pathways and clearance mechanisms is crucial. [, , , ]

Q10: Have any toxicological concerns been identified with L-838,417?

A11: While preclinical studies suggest a potentially favorable safety profile for L-838,417 compared to conventional benzodiazepines, comprehensive toxicological evaluations are essential before clinical development. [, , , ]

Q11: What are the future directions for research on L-838,417?

A11: Future research should focus on:

  • Optimizing its pharmacokinetic properties to enhance its suitability for clinical use. [, ]
  • Conducting comprehensive preclinical safety and toxicology studies. [, ]
  • Further elucidating the specific roles of α2 and α3 GABAA receptor subtypes in mediating its therapeutic effects in different disease models. [, , ]
  • Exploring potential drug delivery strategies to enhance its targeting and efficacy. [, ]

Q12: What key questions remain unanswered regarding the therapeutic potential of L-838,417?

A12: Key unanswered questions include:

  • Can the promising preclinical findings translate into clinical efficacy in patients with anxiety disorders or other conditions? [, ]
  • What is the long-term safety profile of L-838,417, and does it hold a lower risk of dependence and abuse compared to conventional benzodiazepines? [, ]
  • Can specific biomarkers be identified to predict treatment response or monitor potential adverse effects? [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.